![molecular formula C20H26N2 B3748960 N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B3748960.png)
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine, also known as MPP+ is a toxic compound that has been widely studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons. The compound was first synthesized in the 1970s and has since been used as a tool to study Parkinson's disease and other neurological disorders.
Mecanismo De Acción
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ have been extensively studied in animal models of Parkinson's disease. The compound has been shown to cause a decrease in dopamine levels, an increase in oxidative stress, and an activation of microglia, which are immune cells in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ has several advantages as a tool for studying Parkinson's disease, including its ability to selectively damage dopaminergic neurons and its well-characterized mechanism of action. However, the compound's toxicity also presents limitations, as it requires careful handling and safety precautions in the laboratory.
Direcciones Futuras
There are several future directions for research on N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ and its role in Parkinson's disease. One area of focus is the development of therapies that can protect dopaminergic neurons from N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ toxicity. Another area of interest is the use of N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ is a toxic compound that has been widely used in scientific research to study Parkinson's disease and other neurological disorders. The compound's ability to selectively damage dopaminergic neurons and its well-characterized mechanism of action make it a valuable tool for studying the disease. However, the compound's toxicity also presents limitations, and future research is needed to develop therapies that can protect dopaminergic neurons from N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ toxicity and to explore its potential use in other neurological disorders.
Aplicaciones Científicas De Investigación
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ has been widely used in scientific research to study the mechanisms of Parkinson's disease. The compound selectively damages dopaminergic neurons, which are the cells that produce dopamine in the brain. Parkinson's disease is characterized by the loss of these neurons, which leads to a decrease in dopamine levels and the onset of symptoms such as tremors, rigidity, and bradykinesia.
Propiedades
IUPAC Name |
N-methyl-4-phenyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-22(16-14-19-9-5-6-15-21-19)20-12-10-18(11-13-20)17-7-3-2-4-8-17/h2-9,15,18,20H,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCLNIRQMOVQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-phenyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

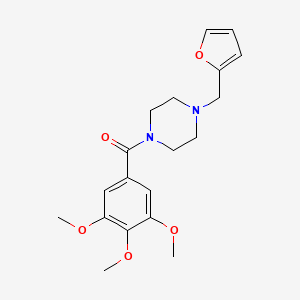
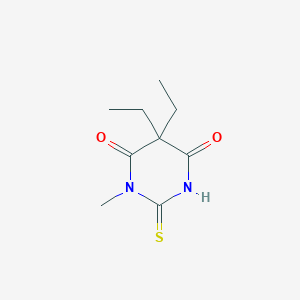
![1-[4-(benzyloxy)phenyl]-4-cinnamoylpiperazine](/img/structure/B3748907.png)
![1,4-bis[(3,4-dichlorophenyl)acetyl]-1,4-diazepane](/img/structure/B3748912.png)
methanol](/img/structure/B3748913.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B3748916.png)
![1-[chloro(diphenyl)acetyl]-4-methylpiperazine](/img/structure/B3748922.png)
![5-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3748928.png)
![5-{[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B3748932.png)
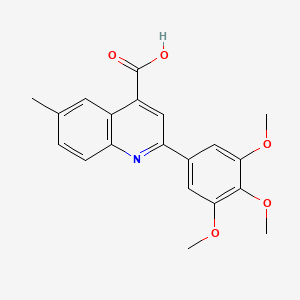
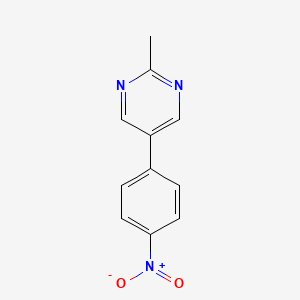
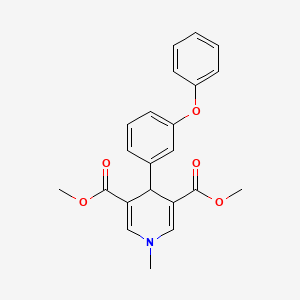
![1-[(4-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3748965.png)
